(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472226
InChI: InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol

(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17472226

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
IUPAC Name (1R)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1
Standard InChI Key RJWVZCSZSHXQQG-VIFPVBQESA-N
Isomeric SMILES COC1=CC(=C(C=C1)[C@H](CN)N)Cl
Canonical SMILES COC1=CC(=C(C=C1)C(CN)N)Cl

Introduction

Chemical Identification and Structural Analysis

The compound’s IUPAC name, (1R)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine, reflects its stereochemistry at the C1 position and the substitution of chlorine and methoxy groups at the 2- and 4-positions of the phenyl ring, respectively. Key identifiers include:

PropertyValue
Molecular FormulaC9H13ClN2O\text{C}_9\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight200.66 g/mol
Isomeric SMILESCOC1=CC(=C(C=C1)C@HN)Cl
InChIKeyRJWVZCSZSHXQQG-VIFPVBQESA-N
PubChem Compound ID66517025

The chiral center at C1 confers enantioselectivity, making it valuable for asymmetric synthesis. The methoxy group enhances solubility in polar solvents, while the chlorine atom introduces steric and electronic effects that influence reactivity.

Synthesis and Manufacturing

Gram-Scale Production

Large-scale synthesis requires optimizing solvent systems and purification protocols. The use of dichloromethane for extraction and sodium sulfate for drying ensures high yields (>80%) in analogous compounds .

Physicochemical Properties

Experimental data for (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine remain limited, but properties can be inferred from structurally similar diamines:

PropertyValue (Analog-Based Inference)
Density~1.135 g/cm³
Melting Point85–91°C (observed in analogs)
Boiling Point~438°C (predicted)
SolubilitySoluble in DCM, THF, ethanol

The compound’s air sensitivity necessitates storage under inert gases (e.g., nitrogen) at 2–8°C .

Biological Activity and Applications

Research Limitations

Current applications are confined to non-clinical research due to a lack of toxicological data. The compound is labeled "for research use only," emphasizing the need for further safety evaluations.

Hazard ParameterRecommendation
Personal ProtectionGloves, lab coat, eye protection
StorageInert atmosphere, 2–8°C
DisposalIncineration per local regulations

Regulatory Status

No regulatory approvals for human or veterinary use have been reported.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR signals for the methoxy group appear at δ 3.76 ppm, while aromatic protons resonate between δ 6.7–7.2 ppm .

  • Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 201.1 [M+H]⁺.

Chromatography

Reverse-phase HPLC with a C18 column and UV detection at 254 nm effectively separates enantiomers, as demonstrated for related compounds .

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